molecular formula C11H16N2O B13309690 2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine

2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine

Cat. No.: B13309690
M. Wt: 192.26 g/mol
InChI Key: NXZNURCFPIAALZ-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine: is a chemically interesting compound that serves as a hindered amine building block for organic synthesis and medicinal chemistry. Its unique structure includes both a pyridine ring and an oxolane (tetrahydrofuran) moiety, making it valuable for drug development and other applications .

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of 2-methylpyridine with an appropriate oxolane derivative. The resulting intermediate undergoes further transformations to yield the desired product.

Reaction Conditions:

  • The initial reaction typically occurs under reflux conditions using suitable solvents (e.g., toluene or dichloromethane).
  • Acidic or basic catalysts may be employed to facilitate the cyclization process.

Industrial Production:

While industrial-scale production methods are not widely documented, research laboratories often prepare this compound using scalable synthetic routes.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides.

    Substitution: The pyridine nitrogen is susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the pyridine ring or oxolane group may occur.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Alkyl halides or other electrophiles.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:

The specific products depend on the reaction conditions and the substituents present. Oxidation may yield N-oxides, while substitution can lead to various alkylated or arylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates due to its unique structure and hindered amine motif.

    Biological Studies: Investigating its interactions with biological targets (e.g., receptors, enzymes) can provide insights into its pharmacological properties.

    Materials Science: The compound’s reactivity makes it useful for functionalizing surfaces or designing new materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While there are related pyridine-based compounds, the combination of the pyridine ring and the oxolane group in 2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine sets it apart. Similar compounds include:

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine

InChI

InChI=1S/C11H16N2O/c1-8-10(4-3-6-12-8)13-11-5-7-14-9(11)2/h3-4,6,9,11,13H,5,7H2,1-2H3

InChI Key

NXZNURCFPIAALZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=C(N=CC=C2)C

Origin of Product

United States

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